Antiarrhythmic peptide (cattle atrium)

Beschreibung

BenchChem offers high-quality Antiarrhythmic peptide (cattle atrium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antiarrhythmic peptide (cattle atrium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

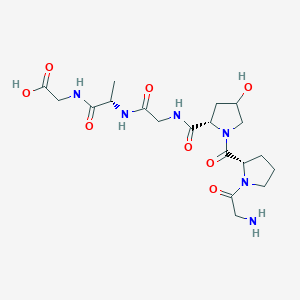

Molekularformel |

C19H30N6O8 |

|---|---|

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H30N6O8/c1-10(17(31)22-8-16(29)30)23-14(27)7-21-18(32)13-5-11(26)9-25(13)19(33)12-3-2-4-24(12)15(28)6-20/h10-13,26H,2-9,20H2,1H3,(H,21,32)(H,22,31)(H,23,27)(H,29,30)/t10-,11?,12-,13-/m0/s1 |

InChI-Schlüssel |

YQAXFVHNHSPUPO-RKLVZMDXSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CC(CN1C(=O)[C@@H]2CCCN2C(=O)CN)O |

Kanonische SMILES |

CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Heart's Own Rhythm Regulator: An In-depth Technical Guide to the Initial Characterization of Antiarrhythmic Peptide from Bovine Atrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of a naturally occurring antiarrhythmic peptide isolated from bovine atrium. We delve into its discovery, purification, sequencing, and electrophysiological effects, presenting key quantitative data in a structured format. Detailed experimental protocols are provided to facilitate the replication and further investigation of this promising therapeutic agent. Furthermore, this guide visualizes the experimental workflows and the peptide's signaling pathway through detailed diagrams, offering a clear and concise understanding of its mechanism of action.

Discovery and Initial Identification

An antiarrhythmic peptide, designated as AAPnat, was first isolated from bovine atria by Aonuma and colleagues. This hexapeptide was identified based on its ability to restore normal rhythm in cultured myocardial cell clusters that were induced to fibrillate. The primary amino acid sequence of this naturally occurring peptide was determined to be H-Gly-Pro-4Hyp-Gly-Ala-Gly-OH.[1] Subsequent research led to the development of synthetic analogs, such as AAP10 (H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2), to enhance stability and efficacy.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization and subsequent analysis of the antiarrhythmic peptide and its synthetic analog, AAP10.

| Parameter | Value | Peptide | Experimental Model | Reference |

| Molecular Weight | 470.48 g/mol | AAPnat | Mass Spectrometry | [3] |

| Amino Acid Sequence | Gly-Pro-4Hyp-Gly-Ala-Gly | AAPnat | Dansyl-Edman Degradation & Carboxypeptidase Y Digestion | [1] |

| Effective Concentration (Gap Junction Conductance) | 10 nM | AAP10 | Guinea Pig Ventricular Myocytes | [4] |

| Change in Gap Junction Conductance (dGj/dt) | From -2.5 ± 2.0 nS/min to +1.0 ± 0.7 nS/min | AAP10 (10 nM) | Guinea Pig Ventricular Myocytes | [4] |

| Binding Affinity (Kd) | 0.88 nmol/L | AAP10 | Radioligand Binding Assay (Cardiac Membranes) | [5] |

| Effective Concentration (Prevention of Acidosis-Induced Uncoupling) | 50 nM | AAP10 | Human and Rat Cardiomyocytes | [6][7] |

Experimental Protocols

Purification of Native Antiarrhythmic Peptide from Bovine Atrium (AAPnat)

This protocol is based on the methodologies suggested by the work of Aonuma and colleagues. Specific details from the original publications were not fully available and are supplemented with standard biochemical techniques.

1. Tissue Homogenization and Extraction:

-

Fresh bovine atria are collected and immediately frozen in liquid nitrogen.

-

The frozen tissue is pulverized and homogenized in a cold extraction buffer (e.g., 0.1 M acetic acid) using a blender or a Polytron homogenizer.

-

The homogenate is then centrifuged at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the peptide is collected.

2. Initial Purification by Solid-Phase Extraction:

-

The supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptide fraction.

-

The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid) to remove hydrophilic impurities.

-

The peptide is eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

3. Chromatographic Purification:

-

The eluted fraction from the SPE is subjected to a series of column chromatography steps for further purification. This may include:

-

Gel Filtration Chromatography: To separate molecules based on size. A Sephadex G-25 or similar column can be used to isolate peptides in the expected molecular weight range.

-

Ion-Exchange Chromatography: To separate peptides based on their net charge. A cation-exchange or anion-exchange column is chosen based on the predicted isoelectric point of the peptide.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity. A C18 column with a gradient of acetonitrile in 0.1% trifluoroacetic acid is commonly used.

-

4. Purity Assessment:

-

The purity of the final peptide fraction is assessed by analytical RP-HPLC and mass spectrometry.

Experimental Workflow for Purification of AAPnat

Caption: Workflow for the purification of the native antiarrhythmic peptide (AAPnat).

Peptide Sequencing

Dansyl-Edman Degradation: The amino acid sequence of the purified peptide was determined using the dansyl-Edman degradation method.[1]

-

N-terminal Amino Acid Identification (Dansylation):

-

An aliquot of the peptide is reacted with dansyl chloride at an alkaline pH to label the N-terminal amino acid.

-

The peptide is then hydrolyzed into its constituent amino acids.

-

The dansylated N-terminal amino acid is identified by chromatography (e.g., thin-layer chromatography or HPLC) by comparing its migration to that of known dansylated amino acid standards.

-

-

Edman Degradation:

-

The remaining peptide is subjected to the Edman degradation reaction. Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions.

-

Treatment with anhydrous acid (trifluoroacetic acid) cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

-

Iterative Sequencing:

-

A small portion of the shortened peptide is taken for the next round of N-terminal identification using dansylation.

-

The main portion of the shortened peptide is subjected to another cycle of Edman degradation.

-

These steps are repeated for each amino acid in the sequence.

-

Carboxypeptidase Y Digestion: To confirm the C-terminal sequence, the peptide is incubated with carboxypeptidase Y, which sequentially cleaves amino acids from the C-terminus. The identity and order of the released amino acids are determined by amino acid analysis at different time points.[1]

Electrophysiological Characterization

Dual Whole-Cell Voltage-Clamp for Gap Junction Conductance Measurement: This technique is used to measure the electrical coupling between pairs of cardiomyocytes.[4][8]

-

Cell Preparation:

-

Ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

-

The cells are plated on glass coverslips and allowed to form cell pairs.

-

-

Recording Setup:

-

The coverslip is placed in a perfusion chamber on an inverted microscope.

-

The cells are continuously superfused with a modified Tyrode's solution containing (in mmol/L): NaCl 135, KCl 4, CaCl2 2, MgCl2 1, NaH2PO4 0.33, HEPES 10, and glucose 10, with the pH adjusted to 7.4 and the temperature maintained at 36°C.[8]

-

Two patch-clamp amplifiers are used, one for each cell in the pair. Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

-

-

Voltage Protocol and Data Acquisition:

-

Both cells are voltage-clamped at the same holding potential (e.g., -40 mV).

-

A voltage step is applied to one cell (the "driver" cell), while the voltage in the second cell (the "follower" cell) is held constant.

-

The current required to keep the follower cell at the holding potential is a measure of the junctional current (Ij).

-

The gap junctional conductance (Gj) is calculated as Gj = Ij / (Vdriver - Vfollower).

-

The effect of the antiarrhythmic peptide is assessed by adding it to the superfusion solution and monitoring the change in Gj over time.

-

Logical Flow of Electrophysiological Characterization

References

- 1. Studies of heart. XXI. Amino acid sequence of antiarrhythmic peptide (AAP) isolated from atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel peptides related to the antiarrhythmic peptide AAP10 which reduce the dispersion of epicardial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic peptide (cattle atrium) | CAS#:81771-37-1 | Chemsrc [chemsrc.com]

- 4. Actions of the antiarrhythmic peptide AAP10 on intercellular coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological modification of gap junction coupling by an antiarrhythmic peptide via protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Human cardiac gap-junction coupling: effects of antiarrhythmic peptide AAP10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Unraveling the Cardioprotective Core: A Technical Guide to the Mechanism of Action of Bovine Atrial Antiarrhythmic Hexapeptide (AAP10)

For Immediate Release

A deep dive into the molecular workings of the synthetic bovine atrial antiarrhythmic hexapeptide, AAP10, reveals a novel cardioprotective mechanism centered on the preservation of intercellular communication during ischemic events. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the peptide's action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

The bovine atrial antiarrhythmic hexapeptide, and more specifically its potent synthetic analog AAP10 (H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2), exerts its antiarrhythmic effects not by directly modulating ion channels, but by enhancing gap junctional intercellular communication, particularly under pathological conditions such as ischemia. This unique mechanism of action offers a promising therapeutic avenue for mitigating the life-threatening arrhythmias that can arise from myocardial infarction.

The primary molecular target of AAP10 is the gap junction protein connexin43 (Cx43). During ischemia, Cx43 undergoes dephosphorylation, leading to its removal from the gap junction plaques at the intercalated discs of cardiomyocytes. This process uncouples the cells electrically, slowing and disorganizing the propagation of the cardiac action potential, which creates a substrate for re-entrant arrhythmias. AAP10 intervenes by preventing this ischemia-induced dephosphorylation of Cx43, specifically at the serine 368 residue, thereby preserving the integrity and function of the gap junctions and maintaining normal electrical coupling between heart muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AAP10.

Table 1: Effect of AAP10 on Gap Junction Conductance in Guinea Pig Ventricular Myocyte Pairs

| Condition | Treatment | Rate of Change in Gap Junction Conductance (nS/min) |

| Normoxia | Control | -2.5 ± 2.0 |

| Normoxia | 10 nM AAP10 | +1.0 ± 0.7[1] |

Table 2: Effect of AAP10 on Gap Junction Conductance in Human Cardiomyocytes under Acidosis

| Condition | Treatment | Change in Gap Junction Conductance (Δgj/Δt) (nS/min) |

| Acidosis (pH 6.3) | Control | -0.76 ± 0.30[2] |

| Acidosis (pH 6.3) | 50 nM AAP10 | Positive increase (prevents uncoupling)[2][3] |

Table 3: Antiarrhythmic Efficacy of AAP10 in a Rabbit Model of Healed Myocardial Infarction

| Group | Treatment | Incidence of Inducible Ventricular Tachycardia |

| Old Myocardial Infarction (OMI) | Vehicle | 8 out of 10 rabbits |

| OMI + AAP10 | 80 nmol/L AAP10 | 2 out of 10 rabbits |

Table 4: Effect of AAP10 on Stimulus-Response Interval (SRI) in Rabbit Left Ventricular Wedge Preparation with Healed Myocardial Infarction

| Group | SRI-1 (ms) | SRI-2 (ms) |

| OMI | 28.71 ± 0.55 | 38.67 ± 0.49 |

| OMI + AAP10 | 20.59 ± 0.79 | 30.42 ± 0.74 |

Signaling Pathway and Experimental Workflows

To visually elucidate the mechanism of action and the experimental approaches used to study AAP10, the following diagrams are provided in the DOT language for use with Graphviz.

References

Unveiling Nature's Rhythm Regulators: A Technical Guide to Antiarrhythmic Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate world of naturally occurring antiarrhythmic peptides, offering a comprehensive overview of their biological functions, underlying signaling mechanisms, and the experimental methodologies used to elucidate their effects. As the quest for novel and safer antiarrhythmic therapies continues, understanding the heart's endogenous regulatory peptides provides a promising frontier for innovation. This document serves as a core resource, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to accelerate research and development in cardiovascular medicine.

Natriuretic Peptides: Guardians of Cardiac Electrophysiology

The natriuretic peptide family, comprising Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are well-established regulators of cardiovascular homeostasis.[1] While primarily known for their roles in blood pressure and volume regulation, emerging evidence highlights their direct and indirect effects on cardiac electrophysiology.

Biological Functions and Antiarrhythmic Mechanisms

ANP and BNP, primarily secreted by the atria and ventricles respectively in response to myocardial stretch, exert their effects through the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-linked receptor.[1][2] This signaling cascade leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various downstream targets.[3] CNP, on the other hand, signals through the natriuretic peptide receptor-B (NPR-B) and is considered a potent antiarrhythmic agent, particularly in the context of ischemia-reperfusion injury.[4][5]

The antiarrhythmic properties of natriuretic peptides are multifaceted. They have been shown to shorten the atrial action potential duration and increase the effective refractory period, thereby reducing the susceptibility to atrial fibrillation. However, it is important to note that some studies have indicated that oligomers of ANP and BNP may have pro-arrhythmic effects, suggesting a complex role for these peptides in atrial fibrillation.[6] CNP has demonstrated strong antiarrhythmic effects by activating phosphodiesterase 2 (PDE2), leading to a reduction in cAMP levels and subsequent blunting of catecholamine-induced arrhythmogenic events.[4][5]

Quantitative Data on Electrophysiological Effects

| Peptide | Model | Concentration | Electrophysiological Parameter | Observed Effect | Citation |

| BNP | Isolated mouse sinoatrial node myocytes | 100 nM | Spontaneous action potential frequency | Increased | [7] |

| CNP | Isolated mouse sinoatrial node myocytes | 100 nM | Spontaneous action potential frequency | Increased | [7] |

| CNP | Ex vivo perfused mouse hearts (ischemia/reperfusion) | 6 nM | Arrhythmia | Abrogated | --- |

| ANP/BNP | Conscious sheep | 2.4 pmol·kg⁻¹·min⁻¹ | Cardiac sympathetic nerve activity | No significant inhibition | [3][8] |

Signaling Pathway of C-Type Natriuretic Peptide (CNP)

The antiarrhythmic effects of CNP are primarily mediated through the NPR-B receptor, leading to the activation of a cGMP-dependent signaling cascade.

Apelin: A Multifaceted Regulator of Atrial Electrophysiology

Apelin is an endogenous peptide that signals through the G protein-coupled receptor APJ.[9] It plays a crucial role in cardiovascular physiology, and recent studies have highlighted its significant antiarrhythmic potential, particularly in the context of atrial fibrillation.

Biological Functions and Antiarrhythmic Mechanisms

Apelin has been shown to increase atrial conduction velocity and the effective refractory period, both of which are key factors in preventing the initiation and maintenance of atrial fibrillation.[9][10] The mechanism underlying these effects involves the augmentation of the late sodium current in atrial cardiomyocytes.[11] Furthermore, apelin has been observed to reduce atrial fibrosis and oxidative stress, which are known contributors to the arrhythmogenic substrate in atrial fibrillation.[10]

Quantitative Data on Electrophysiological Effects

| Peptide | Model | Concentration | Electrophysiological Parameter | Observed Effect | Citation |

| Apelin-13 | Swim-trained mice (in vivo) | 10 µM (i.p.) | Atrial Effective Refractory Period (AERP) | ~16% prolongation | [9][10][12] |

| Apelin-13 | Sedentary mice (in vivo) | 10 µM (i.p.) | Atrial Effective Refractory Period (AERP) | ~11% prolongation | [10][12] |

| Apelin-13 | Isolated atria from swim-trained mice | 20 nM | Action Potential Duration at 80% repolarization (APD80) | ~17% prolongation | [12] |

| Apelin-13 | Isolated left atrial myocytes | 10 nM | Maximum Sodium Current (INa) Conductance | Increased from 0.34 to 0.41 pS/pF | [11] |

Apelin-APJ Signaling Cascade in Atrial Myocytes

The binding of apelin to its receptor, APJ, triggers a cascade of intracellular events that ultimately modulate ion channel function and protect against arrhythmogenesis.

Ghrelin: A Gut Hormone with Cardioprotective Rhythms

Ghrelin, a peptide hormone primarily produced in the stomach, is recognized for its role in regulating appetite and metabolism. However, it also exerts significant cardiovascular effects, including antiarrhythmic properties, through its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a).[13][14]

Biological Functions and Antiarrhythmic Mechanisms

Ghrelin has demonstrated protective effects against ischemia-reperfusion induced arrhythmias.[15] Its antiarrhythmic actions are thought to be mediated through the modulation of the autonomic nervous system, specifically by increasing vagal afferent nerve activity and reducing sympathetic drive.[15] This shift in autonomic balance can lead to a reduction in heart rate and a decrease in the incidence of ventricular tachyarrhythmias.[15] Ghrelin has also been shown to preserve the expression and phosphorylation of connexin-43, a key gap junction protein essential for proper electrical conduction in the heart.[15][16]

Quantitative Data on Cardioprotective Effects

| Peptide | Model | Concentration | Parameter | Observed Effect | Citation |

| Ghrelin | Isolated rat heart (ischemia/reperfusion) | 100-10,000 pM | Coronary flow, heart rate, LV systolic and end-diastolic pressure | Improved | |

| Ghrelin | Rats with acute myocardial ischemia | Not specified | Incidence of ventricular tachyarrhythmias | Reduced | [15] |

| Ghrelin | Rats with acute myocardial ischemia | Not specified | High-frequency power of heart rate variability | Increased | [15] |

| Ghrelin | Rats with acute myocardial ischemia | Not specified | Low-frequency/High-frequency ratio of heart rate variability | Decreased | [15] |

Ghrelin GHS-R1a Signaling Pathway

The cardioprotective and antiarrhythmic effects of ghrelin are initiated by its binding to the GHS-R1a, which can activate multiple downstream signaling pathways.

Other Notable Peptides in Cardiac Rhythm Regulation

Neuropeptide Y (NPY)

Neuropeptide Y is a sympathetic co-transmitter that has been implicated in the pathogenesis of ventricular arrhythmias, particularly in the context of myocardial infarction.[17][18] It acts through Y1 and Y5 receptors in cardiomyocytes to increase intracellular calcium and can lower the ventricular fibrillation threshold.[17][18][19]

Somatostatin

This neuroregulatory peptide has shown antiarrhythmic properties, particularly in terminating supraventricular tachycardias. It acts on the atrioventricular (AV) node to prolong conduction time and refractoriness.

Endothelin

Endothelin-1 (ET-1) is a potent vasoconstrictor that can also have direct pro-arrhythmic effects on the heart. It can prolong the action potential duration and induce early afterdepolarizations (EADs), which can trigger arrhythmias.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the effects of naturally occurring peptides on cardiac electrophysiology.

In Vivo Electrophysiology Studies in Rodents

This protocol is designed to assess the arrhythmogenic potential or antiarrhythmic efficacy of a peptide in a living animal model.

Methodology:

-

Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) and maintain body temperature.

-

Catheterization: Introduce a multi-electrode catheter into the heart, typically via the jugular vein, to record intracardiac electrocardiograms (ECGs) and deliver programmed electrical stimulation.[20][21][22][23]

-

Baseline Recordings: Record baseline ECGs and intracardiac signals to establish normal cardiac electrical activity.

-

Programmed Electrical Stimulation (PES): Apply a series of precisely timed electrical stimuli to the atria or ventricles to assess the inducibility of arrhythmias.[20][21][22] This involves delivering premature stimuli after a train of regular pacing to determine refractory periods and arrhythmia vulnerability.

-

Peptide Administration: Administer the peptide of interest intravenously or via intraperitoneal injection.

-

Post-treatment PES: Repeat the PES protocol to evaluate the effect of the peptide on arrhythmia inducibility.

-

Data Analysis: Analyze the recorded electrograms to measure changes in heart rate, conduction intervals (e.g., PR, QRS, QT intervals), refractory periods, and the incidence and duration of induced arrhythmias.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of the direct effects of peptides on the heart, independent of systemic neural and hormonal influences.

Methodology:

-

Heart Isolation: Rapidly excise the heart from an anesthetized animal (e.g., rabbit or rat) and place it in ice-cold cardioplegic solution.

-

Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart through the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[24][25][26][27] This perfusion maintains the viability and contractile function of the heart.

-

Instrumentation: Place electrodes on the epicardial surface to record ECGs and deliver electrical stimuli. A balloon can be inserted into the left ventricle to measure pressure development.[27] For optical mapping, the heart is stained with voltage-sensitive and/or calcium-sensitive dyes.[6]

-

Stabilization: Allow the heart to stabilize for a period to reach a steady state of function.

-

Peptide Perfusion: Introduce the peptide into the perfusate at a desired concentration.

-

Data Acquisition: Record ECGs, ventricular pressure, and/or optical signals to assess changes in heart rate, contractility, action potential duration, conduction velocity, and susceptibility to arrhythmias induced by programmed electrical stimulation.

-

Data Analysis: Analyze the recorded data to quantify the peptide's effects on cardiac electrophysiology and mechanics.

Patch-Clamp Electrophysiology in Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in isolated heart cells, providing insights into the molecular mechanisms of peptide action.[1][28][29][30][31]

Methodology:

-

Cell Isolation: Isolate single cardiomyocytes from cardiac tissue using enzymatic digestion.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Seal Formation: Bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance "gigaohm" seal.[28][30]

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.[1][28]

-

Perforated-patch: Include a pore-forming agent (e.g., amphotericin B or gramicidin) in the pipette solution to create small pores in the membrane patch, allowing for electrical access while preserving the intracellular milieu.[29]

-

-

Voltage or Current Clamp:

-

Voltage-clamp: Hold the membrane potential at a constant level and measure the ionic currents that flow across the membrane in response to voltage steps. This is used to study the activity of specific ion channels.

-

Current-clamp: Inject a known current and measure the resulting changes in membrane potential (action potentials).

-

-

Peptide Application: Apply the peptide to the bath solution surrounding the cell.

-

Data Recording and Analysis: Record the changes in ion channel currents or action potentials before and after peptide application to determine its effects on specific ion channels and overall cellular excitability.

Experimental Workflow for Peptide Screening

Conclusion

Naturally occurring antiarrhythmic peptides represent a rich and largely untapped source of potential therapeutic agents for the management of cardiac arrhythmias. Their diverse mechanisms of action, often targeting multiple ion channels and signaling pathways, offer the promise of more effective and safer treatments compared to conventional small-molecule drugs. This technical guide provides a foundational resource for researchers and drug developers, summarizing the current state of knowledge and providing the necessary methodological details to advance the field. Continued investigation into the biological functions and therapeutic potential of these endogenous rhythm regulators is crucial for the development of next-generation antiarrhythmic therapies.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. CNP Promotes Antiarrhythmic Effects via Phosphodiesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. youtube.com [youtube.com]

- 7. The natriuretic peptides BNP and CNP increase heart rate and electrical conduction by stimulating ionic currents in the sinoatrial node and atrial myocardium following activation of guanylyl cyclase-linked natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - Apelin increases atrial conduction velocity, refractoriness, and prevents inducibility of atrial fibrillation [insight.jci.org]

- 10. Apelin increases atrial conduction velocity, refractoriness, and prevents inducibility of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Apelin increases atrial conduction velocity, refractoriness, and prevents inducibility of atrial fibrillation [insight.jci.org]

- 12. JCI Insight - Apelin increases atrial conduction velocity, refractoriness, and prevents inducibility of atrial fibrillation [insight.jci.org]

- 13. Effect of Ghrelin on the Cardiovascular System [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ghrelin protects the heart against ischemia-induced arrhythmias by preserving connexin-43 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of ghrelin on Cx43 regulation and electrical remodeling after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuropeptide Y rapidly enhances [Ca2+]i transients and Ca2+ sparks in adult rat ventricular myocytes through Y1 receptor and PLC activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuropeptide Y drives ventricular arrhythmogenesis in chronic ischemic heart failure via calcium mishandling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. ahajournals.org [ahajournals.org]

- 22. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]

- 23. "In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and" by Jose Alberto Navarro-Garcia, Florian Bruns et al. [digitalcommons.library.tmc.edu]

- 24. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Langendorff heart - Wikipedia [en.wikipedia.org]

- 26. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 27. protocols.io [protocols.io]

- 28. axolbio.com [axolbio.com]

- 29. fujifilmcdi.com [fujifilmcdi.com]

- 30. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 31. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Early Electrophysiological Research on Atrial Peptides in Cardiac Tissue: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of atrial natriuretic peptide (ANP) in the early 1980s marked a paradigm shift in the understanding of cardiovascular regulation, revealing the heart as an endocrine organ. This discovery spurred a wave of research into the physiological effects of this and other related atrial peptides. While early investigations confirmed the presence and synthesis of atrial peptides in bovine cardiac tissue, detailed electrophysiological studies on isolated cattle atrial myocytes from this seminal period (early 1980s to early 1990s) are not extensively documented in accessible scientific literature. However, the foundational research conducted on other mammalian species during this time provided the crucial framework for understanding the electrophysiological impact of these peptides on the heart.

This technical guide provides an in-depth overview of the core findings and methodologies from this early era of research. It summarizes the key electrophysiological effects of atrial peptides on cardiac myocytes, outlines the experimental protocols used, and presents the proposed signaling pathways. The information herein is synthesized from landmark studies on various mammalian models, which collectively established the initial understanding of how these peptides modulate cardiac function at a cellular level. This guide will also touch upon the anatomical distribution of these peptides within the bovine heart, providing a species-specific context to the broader electrophysiological findings.

Key Electrophysiological Effects of Atrial Natriuretic Peptide

Early studies consistently demonstrated that ANP exerts significant effects on the action potential characteristics of cardiac cells. These effects were primarily observed in atrial and ventricular myocytes from species such as humans, rabbits, and guinea pigs.

A principal finding of this early research was the dose-dependent reduction in the action potential duration (APD) in most cardiac preparations upon application of ANP.[1] However, ANP did not typically alter the resting membrane potential or the maximum rate of depolarization (Vmax).[1] In some preparations, such as guinea-pig atrial and ventricular muscles, a dose-dependent decrease in the action potential amplitude was also noted at concentrations up to 10 nM.[1]

These observations led to the hypothesis that ANP's effects were mediated through the modulation of specific ion channels. The prevailing theory was that ANP inhibits the slow inward calcium current (ICa,L) and enhances potassium channel activity.[1] This dual action would account for both the shortening of the action potential and, in some cases, the reduction in its amplitude.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on the effects of ANP on cardiac action potentials.

| Parameter | Species/Tissue | ANP Concentration | Effect | Citation |

| Action Potential Duration (APD) | Human Atrium | 1-100 nM | Dose-dependent decrease | [1] |

| Guinea-Pig Ventricle | 1-100 nM | Dose-dependent decrease | [1] | |

| Rabbit Atrium | 1-100 nM | Dose-dependent decrease | [1] | |

| Guinea-Pig Left Atrium | 1-100 nM | No significant change | [1] | |

| Resting Membrane Potential | Various | 1-100 nM | No change | [1] |

| Maximum Rate of Depolarization (Vmax) | Various | 1-100 nM | No change | [1] |

| Action Potential Amplitude | Guinea-Pig Atrium & Ventricle | Up to 10 nM | Dose-dependent decrease | [1] |

| Other Atrial Preparations | Up to 100 nM | No change | [1] |

Experimental Protocols

The following section details a generalized methodology for studying the electrophysiological effects of atrial peptides on isolated cardiac preparations, typical of the research conducted in the 1980s and early 1990s.

Tissue Preparation

-

Source: Hearts were excised from various mammalian species (e.g., guinea pig, rabbit).

-

Dissection: The atria and ventricles were separated. Trabeculae or papillary muscles of suitable dimensions (typically <1 mm in diameter) were dissected from the endocardial surface of the atria or ventricles.

-

Mounting: The dissected muscle preparations were mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (usually 35-37°C) and gassed with a mixture of 95% O2 and 5% CO2.

Electrophysiological Recording

-

Microelectrodes: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl, with tip resistances typically ranging from 10 to 30 MΩ.

-

Impalement: The microelectrodes were used to impale individual cardiac myocytes within the tissue preparation.

-

Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes delivering square-wave pulses of 1-2 ms (B15284909) duration and an amplitude slightly above the threshold.

-

Data Acquisition: The recorded action potentials were displayed on an oscilloscope and recorded for later analysis of parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at different levels of repolarization (e.g., APD50 and APD90).

Pharmacological Interventions

-

Drug Application: Atrial natriuretic peptide and other pharmacological agents (e.g., ion channel blockers) were added to the superfusing solution at known concentrations.

-

Dose-Response: A cumulative dose-response curve was often constructed by progressively increasing the concentration of ANP in the superfusate.

-

Washout: After the application of the peptide, a washout period with the control superfusate was performed to assess the reversibility of the observed effects.

-

Antagonism Studies: To investigate the mechanism of action, experiments were often repeated in the presence of specific ion channel blockers, such as 4-aminopyridine (B3432731) (a K+ channel blocker) or glibenclamide (an ATP-dependent K+ channel inhibitor).[1]

Visualization of Pathways and Workflows

Signaling Pathway of Atrial Natriuretic Peptide

The primary signaling mechanism for ANP involves its binding to natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which then acts as a second messenger to mediate the downstream effects of ANP.

Caption: ANP signaling pathway in a cardiac myocyte.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for investigating the electrophysiological effects of atrial peptides on isolated cardiac tissue during the early research period.

Caption: Generalized experimental workflow for cardiac electrophysiology.

ANP in Bovine Cardiac Tissue: Anatomical Context

While detailed early electrophysiological data on bovine atrial myocytes is sparse, immunohistochemical studies from that era and shortly after provided valuable insights into the localization of ANP within the bovine heart. Research demonstrated the presence of ANP immunoreactivity not only in atrial myocytes but also within the Purkinje fibers of the cardiac conduction system. Further studies revealed that both ANP and Brain Natriuretic Peptide (BNP) are co-localized in these Purkinje fibers. This suggests a potential role for these peptides in modulating cardiac conduction in cattle, acting in a paracrine or autocrine fashion within the conduction system itself.

Conclusion

The early research into the electrophysiological effects of cattle atrium peptides, and atrial peptides in general, laid the groundwork for our current understanding of their role in cardiac function. The primary effect identified was a shortening of the action potential duration in cardiac myocytes, a phenomenon attributed to the modulation of calcium and potassium ion channels via a cGMP-dependent signaling pathway. Although specific electrophysiological data from bovine atrial preparations of that era is limited, the foundational studies on other mammalian species provided a robust model for these mechanisms. Coupled with anatomical studies showing the presence of these peptides in the bovine conduction system, this early body of work opened the door for further investigation into the therapeutic potential of targeting these pathways in cardiovascular diseases. This guide serves as a reference for the core principles and methodologies established during this pivotal period of discovery.

References

Unraveling the Code: A Technical Guide to the Identification of Bovine Atrial Antiarrhythmic Peptide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the identification, amino acid sequence, and mechanism of action of bovine atrial antiarrhythmic peptide (AAP). This document provides in-depth experimental protocols, quantitative data analysis, and visual representations of the peptide's signaling pathway.

Introduction

Arrhythmias, or irregular heartbeats, represent a significant challenge in cardiovascular medicine. The discovery of endogenous peptides with antiarrhythmic properties has opened new avenues for therapeutic intervention. One such peptide, the bovine atrial antiarrhythmic peptide (AAP), has been the subject of research due to its ability to modulate cardiac electrophysiology. This technical guide provides a detailed overview of the identification of the amino acid sequence of this hexapeptide, its biological activity, and the experimental methodologies employed in its characterization.

The native bovine atrial antiarrhythmic peptide is a hexapeptide with the amino acid sequence Gly-Pro-4Hyp-Gly-Ala-Gly.[1] A commonly studied synthetic analog, AAP10, has the sequence H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2.[2] The presence of hydroxyproline (B1673980) (Hyp), a post-translational modification of proline, is a notable feature of the native peptide.[3] Initial sequencing efforts utilized classical protein chemistry techniques, including dansyl-Edman degradation and carboxypeptidase Y digestion, to elucidate this primary structure.[1]

Subsequent research has focused on understanding the peptide's mechanism of action. Evidence suggests that the entire molecule is crucial for its antiarrhythmic effects.[1] The primary mechanism appears to involve the enhancement of intercellular communication through gap junctions, specifically by modulating the phosphorylation state of connexin 43 (Cx43), a key protein component of these channels. This action is thought to be mediated through a G-protein coupled receptor (GPCR) and the subsequent activation of Protein Kinase C (PKC).

This guide will delve into the specifics of the experimental protocols used to identify and characterize bovine AAP, present the quantitative data that underpins our understanding of its activity, and provide a visual representation of its proposed signaling pathway.

Data Presentation

The following tables summarize the key quantitative data related to the biological activity of bovine atrial antiarrhythmic peptide and its analogs.

Table 1: Amino Acid Sequence of Bovine Atrial Antiarrhythmic Peptide and its Synthetic Analog

| Peptide | Sequence | Source |

| Native Bovine AAP | Gly-Pro-4Hyp-Gly-Ala-Gly | [1] |

| Synthetic Analog (AAP10) | H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2 | [2] |

Table 2: Electrophysiological Effects of AAP Analogs on Gap Junction Communication

| Peptide/Analog | Concentration | Cell Type | Effect | Quantitative Measurement |

| Rotigaptide (ZP123) | 50 nM | HeLa cells expressing Cx43 | Increased gap junction communication | 40% increase in intercellular dye transfer after 5 hours |

| ZP123 | 1 nM - 10 µM | Isolated rat left atria | Prevention of metabolic stress-induced atrial conduction slowing | Dose-dependent effect |

| AAP10 | 10 nM | Guinea pig ventricular myocytes | Reversal of gap junction conductance rundown | Change in conductance rate from -2.5 ± 2.0 nS/min (control) to +1.0 ± 0.7 nS/min (with AAP10)[4] |

| AAP10 | 1 µM | Guinea pig papillary muscle | Decreased stimulus-response-interval (SRI) under normoxic conditions | ~10% decrease in SRI[4] |

| HP-5 | 10⁻¹⁰ M | Isolated perfused rabbit hearts | Reduced epicardial APD90 dispersion during hypokalemic ischemia | 24.1 ± 3.4 ms (B15284909) (treated) vs. 33.9 ± 3.1 ms (untreated)[5] |

Experimental Protocols

Isolation and Purification of Bovine Atrial Antiarrhythmic Peptide (Historical Protocol Outline)

Objective: To isolate and purify bovine atrial antiarrhythmic peptide from bovine atrial tissue.

Materials:

-

Bovine atria

-

Acetic acid

-

Cation-exchange chromatography resin (e.g., CM-cellulose)

-

Gel filtration chromatography resin (e.g., Sephadex G-25)

-

Buffers for chromatography (e.g., ammonium (B1175870) acetate, pyridine-acetate)

-

Ninhydrin (B49086) reagent for detection

Methodology:

-

Extraction:

-

Homogenize fresh or frozen bovine atrial tissue in cold acetic acid (e.g., 2 M).

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Collect the supernatant containing the crude peptide extract.

-

Lyophilize the supernatant to concentrate the extract.

-

-

Cation-Exchange Chromatography:

-

Dissolve the lyophilized extract in the starting buffer for the cation-exchange column.

-

Load the sample onto a prepared cation-exchange column equilibrated with the starting buffer.

-

Wash the column with the starting buffer to remove unbound and weakly bound molecules.

-

Elute the bound peptides using a salt gradient (e.g., increasing concentration of NaCl or a pH gradient).

-

Collect fractions and monitor for the presence of peptides using a method such as ninhydrin reaction or UV absorbance at 280 nm.

-

Pool the fractions exhibiting antiarrhythmic activity (as determined by a suitable bioassay).

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions from the cation-exchange step.

-

Load the concentrated sample onto a gel filtration column equilibrated with a suitable buffer.

-

Elute the peptides with the same buffer, separating them based on size.

-

Collect fractions and again monitor for peptide content and antiarrhythmic activity.

-

Pool the active fractions, which should now contain a more purified form of the peptide.

-

-

Further Purification (Optional):

-

Depending on the purity after gel filtration, additional steps such as paper electrophoresis or high-performance liquid chromatography (HPLC) could be employed for final purification.

-

Amino Acid Sequencing

The determination of the amino acid sequence of the purified peptide was accomplished using classical protein chemistry techniques.

Objective: To sequentially remove and identify amino acids from the N-terminus of the peptide.

Principle: The Edman degradation procedure involves three steps: coupling of phenylisothiocyanate (PITC) to the N-terminal amino group, cleavage of the N-terminal amino acid as a thiazolinone derivative, and conversion to a more stable phenylthiohydantoin (PTH)-amino acid for identification. In the Dansyl-Edman method, a small aliquot of the peptide is taken at each cycle, and the new N-terminal amino acid is identified by reaction with dansyl chloride, followed by acid hydrolysis and chromatography of the fluorescent dansyl-amino acid.

Methodology:

-

Coupling:

-

Dissolve the peptide in a suitable buffer (e.g., pyridine-water).

-

Add PITC and incubate to allow the reaction with the N-terminal amino group to complete.

-

Lyophilize the sample to remove the volatile reagents.

-

-

Cleavage:

-

Treat the dried peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

Extract the ATZ-amino acid with an organic solvent (e.g., butyl chloride).

-

The remaining peptide is dried in preparation for the next cycle.

-

-

Identification (Dansylation):

-

Take a small aliquot of the peptide from before the first cycle and after each subsequent cycle.

-

React the aliquot with dansyl chloride in a suitable buffer (e.g., sodium bicarbonate).

-

Hydrolyze the dansylated peptide completely with 6 M HCl.

-

Identify the fluorescent N-terminal dansyl-amino acid by two-dimensional thin-layer chromatography on polyamide plates.

-

Objective: To sequentially remove and identify amino acids from the C-terminus of the peptide.

Principle: Carboxypeptidase Y is an exopeptidase that sequentially cleaves amino acids from the C-terminus of peptides and proteins. By analyzing the order and rate of release of amino acids over time, the C-terminal sequence can be deduced.

Methodology:

-

Digestion:

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Immediately stop the enzymatic reaction in the aliquots, for example, by adding acid or by rapid freezing.

-

-

Amino Acid Analysis:

-

Analyze the amino acid composition of each time-point aliquot using an amino acid analyzer or a suitable chromatographic method.

-

The amino acid that appears first and increases in concentration most rapidly is the C-terminal residue. The subsequent amino acids in the sequence are determined by their order of appearance and rate of release.

-

Visualization of Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Bovine Atrial Antiarrhythmic Peptide

The following diagram illustrates the proposed mechanism by which bovine atrial antiarrhythmic peptide (and its analogs) is thought to exert its antiarrhythmic effects through the modulation of gap junction function.

Caption: Proposed signaling pathway of bovine atrial antiarrhythmic peptide.

Experimental Workflow for Amino Acid Sequencing

The following diagram outlines the logical flow of the experimental procedures used to determine the amino acid sequence of the bovine atrial antiarrhythmic peptide.

References

- 1. A Manual C-Terminal Sequencing Procedure for Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. Structure-activity relationships of novel peptides related to the antiarrhythmic peptide AAP10 which reduce the dispersion of epicardial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic peptide has no direct cardiac actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Anti-arrhythmic peptide N-3-(4-hydroxyphenyl)propionyl Pro-Hyp-Gly-Ala-Gly-OH reduces dispersion of action potential duration during ischemia/reperfusion in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]

The Crucial Role of Endogenous Peptides in Regulating Cardiac Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endogenous peptides are key signaling molecules in the intricate regulation of cardiac rhythm. Their diverse actions on cardiomyocytes, cardiac fibroblasts, and the cardiac conduction system present a fertile ground for the discovery of novel therapeutic targets for arrhythmias and other cardiovascular diseases. This technical guide provides an in-depth exploration of the core functions of these peptides, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating their signaling pathways and experimental workflows.

Key Endogenous Peptides and Their Electrophysiological Effects

A multitude of endogenous peptides exert significant influence over cardiac electrophysiology. The following sections delve into the actions of several prominent examples, with quantitative data summarized for comparative analysis.

Natriuretic Peptides (NPs)

The natriuretic peptide family, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are well-established regulators of cardiovascular homeostasis.[1] Their roles extend to the direct modulation of cardiac electrophysiology.

BNP, for instance, has been shown to significantly alter the action potential (AP) characteristics of ventricular myocytes. At a concentration of 10⁻⁷ M, BNP increases the action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀) by 16.85% and 16.39% respectively in adult rat ventricular myocytes.[2] This is accompanied by a 52.5% increase in the phase II slope of the action potential.[2] Furthermore, BNP reduces the peak L-type calcium current (I_Ca,L) by 16.17% and slows its inactivation time course by 16.51%.[2] In the sinoatrial node, both BNP and CNP (at 100 nM) increase the spontaneous action potential frequency by augmenting I_Ca,L and the hyperpolarization-activated "funny" current (I_f).[3]

| Peptide | Concentration | Cell Type | Parameter | Change | Reference |

| BNP | 10⁻⁷ M | Adult Rat Ventricular Myocytes | APD₅₀ | ↑ 16.85% | [2] |

| BNP | 10⁻⁷ M | Adult Rat Ventricular Myocytes | APD₉₀ | ↑ 16.39% | [2] |

| BNP | 10⁻⁷ M | Adult Rat Ventricular Myocytes | I_Ca,L Peak | ↓ 16.17% | [2] |

| BNP | 100 nM | Mouse Sinoatrial Node Myocytes | Spontaneous AP Frequency | ↑ | [3] |

| CNP | 100 nM | Mouse Sinoatrial Node Myocytes | Spontaneous AP Frequency | ↑ | [3] |

Angiotensin II (Ang II)

A central component of the renin-angiotensin system, Angiotensin II, is a potent vasoconstrictor with significant pro-arrhythmic effects. Its actions are concentration-dependent. In canine isolated right atrial preparations, Ang II induces positive chronotropic responses over a wide concentration range (10⁻¹² to 5 x 10⁻⁶ M), with a maximum heart rate increase of 29.9 ± 9.6 beats/min.[4] At low concentrations (10⁻¹¹ M), the effect is monophasic and mediated by adrenergic neurons.[4] At higher concentrations (10⁻⁶ M), the response is biphasic, involving both AT1 and other angiotensin receptors on cardiomyocytes and neurons.[4] In developing cardiomyocytes, 10⁻⁷ M Ang II transiently increases the action potential rate.[5]

| Peptide | Concentration | Preparation | Parameter | Change | Reference |

| Ang II | 10⁻¹² - 5x10⁻⁶ M | Canine Isolated Right Atrium | Sinus Rate | ↑ (max 29.9 ± 9.6 bpm) | [4] |

| Ang II | 10⁻⁷ M | Developing Cardiomyocytes | Action Potential Rate | ↑ (transient) | [5] |

Endothelin-1 (ET-1)

Endothelin-1 is a powerful vasoconstrictor peptide produced by endothelial cells with profound effects on cardiac electrophysiology. It is known to be pro-arrhythmogenic, particularly in the context of myocardial ischemia.[6] ET-1 induces a dose-dependent vasoconstriction in human coronary arterioles.[7] In guinea pig ventricular myocytes, ET-1 inhibits the slow component of the delayed rectifier potassium current (I_Ks) with an IC₅₀ of 0.7 ± 0.4 nmol/L, an effect mediated by the ET_A receptor.[8]

| Peptide | Concentration | Preparation/Cell Type | Parameter | Change | Reference |

| ET-1 | 10⁻¹² - 10⁻⁷ M | Human Coronary Arterioles | Vasoconstriction | Dose-dependent ↑ | [7] |

| ET-1 | IC₅₀ = 0.7 ± 0.4 nM | Guinea Pig Ventricular Myocytes | I_Ks | ↓ | [8] |

Bradykinin (B550075)

Bradykinin, a component of the kinin-kallikrein system, exhibits complex cardiovascular effects. In embryonic chick heart cells, bradykinin (10⁻¹⁰ M) induces a positive chronotropic effect by increasing the frequency of intracellular calcium transients.[9] This is mediated by an increase in both L-type and T-type calcium currents in a dose-dependent manner (10⁻¹⁰ to 10⁻⁷ M).[9][10] In rat submucosal neurons, bradykinin causes a membrane depolarization of approximately 14mV by reducing K⁺ conductance, which in turn activates voltage-gated calcium channels.[11]

| Peptide | Concentration | Cell Type | Parameter | Change | Reference |

| Bradykinin | 10⁻¹⁰ M | Embryonic Chick Heart Cells | Frequency of Ca²⁺ transients | ↑ | [9] |

| Bradykinin | 10⁻¹⁰ - 10⁻⁷ M | Embryonic Chick Heart Cells | I_Ca,L and I_Ca,T | ↑ (Dose-dependent) | [9][10] |

| Bradykinin | Not specified | Rat Submucosal Neurons | Membrane Potential | Depolarization (~14 mV) | [11] |

Vasoactive Intestinal Peptide (VIP)

Vasoactive Intestinal Peptide is a neuropeptide with potent vasodilatory and cardiac effects.[12] In conscious dogs, intravenous infusion of VIP (50 and 100 pmol/kg/min) significantly increases heart rate (maximum increase of 81.1 ± 4.2 beats/min) and shortens the atrial-ventricular interval by -41.9 ± 6.3 msec.[13] It also shortens the atrial and ventricular effective refractory periods.[13] In isolated canine left atria, VIP shortens the action potential duration and slows conduction velocity in a dose-dependent manner.[14]

| Peptide | Concentration/Dose | Model | Parameter | Change | Reference |

| VIP | 50-100 pmol/kg/min | Conscious Dogs | Heart Rate | ↑ (max 81.1 ± 4.2 bpm) | [13] |

| VIP | 50-100 pmol/kg/min | Conscious Dogs | Atrial-Ventricular Interval | ↓ (-41.9 ± 6.3 msec) | [13] |

| VIP | Dose-dependent | Isolated Canine Left Atria | Action Potential Duration | ↓ | [14] |

| VIP | Dose-dependent | Isolated Canine Left Atria | Conduction Velocity | ↓ | [14] |

Ghrelin

Ghrelin, primarily known for its role in appetite regulation, also possesses significant cardioprotective and anti-arrhythmic properties.[15] In a rat model of myocardial infarction, treatment with ghrelin (100 μg/kg, twice daily for 4 weeks) significantly increased the ventricular fibrillation threshold and shortened action potential duration dispersion.[16] Ghrelin administration also significantly decreases the inducibility of ventricular tachyarrhythmias.[17]

| Peptide | Dose | Model | Parameter | Change | Reference |

| Ghrelin | 100 μg/kg (twice daily for 4 weeks) | Rat Model of Myocardial Infarction | Ventricular Fibrillation Threshold | ↑ | [16] |

| Ghrelin | 100 μg/kg (twice daily for 4 weeks) | Rat Model of Myocardial Infarction | APD Dispersion | ↓ | [16] |

| Ghrelin | Not specified | Rat Model of Myocardial Infarction | Inducibility of Ventricular Tachyarrhythmias | ↓ | [17] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental approaches is crucial for advancing research in this field. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

References

- 1. Effects of C-type natriuretic peptide on rat cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-type natriuretic peptide modulates the action potential and the L-type calcium current in adult rat heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The natriuretic peptides BNP and CNP increase heart rate and electrical conduction by stimulating ionic currents in the sinoatrial node and atrial myocardium following activation of guanylyl cyclase-linked natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-dependent effects of angiotensin II on sinus rate in canine isolated right atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extracellular and Intracellular Angiotensin II Regulate the Automaticity of Developing Cardiomyocytes via Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Physiology | Endothelin [cvphysiology.com]

- 7. Endothelin-1 Induced Contractile Responses of Human Coronary Arterioles via Endothelin-A Receptors and PKC-α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Bradykinin induced a positive chronotropic effect via stimulation of T- and L-type calcium currents in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Bradykinin-induced depolarisation and Ca(2+) influx through voltage-gated Ca(2+) channels in rat submucosal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vasoactive intestinal peptide: cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Impact of Ghrelin on Ventricular Arrhythmia and Related Mechanism After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of ghrelin on Cx43 regulation and electrical remodeling after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the origins of arrhythmogenesis at a cellular level

An In-depth Technical Guide: Investigating the Origins of Arrhythmogenesis at a Cellular Level

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delves into the fundamental cellular mechanisms that underpin cardiac arrhythmogenesis. It provides a detailed examination of the primary drivers of electrical instability in the heart: ion channel dysfunction, aberrant intracellular calcium handling, and the dysregulation of key signaling pathways. The content is supplemented with detailed experimental protocols and quantitative data to serve as a comprehensive resource for professionals in the field.

The Cellular Electrophysiological Landscape

The orderly rhythm of the heart is dictated by the coordinated activity of individual cardiomyocytes, each generating a characteristic action potential (AP). This AP is shaped by the sequential opening and closing of various ion channels, which conduct sodium (Na+), calcium (Ca2+), and potassium (K+) ions across the cell membrane.[1] Any disruption to this finely tuned process can alter the AP duration, morphology, and propagation, creating a substrate for arrhythmias.[2]

The primary cellular mechanisms of arrhythmogenesis are:

-

Abnormal Impulse Formation: This includes enhanced automaticity in non-pacemaker cells or the development of triggered activity. Triggered activity arises from afterdepolarizations, which are small voltage oscillations that occur during or after a normal AP.

-

Early Afterdepolarizations (EADs): Occur during the plateau or repolarization phase of the AP, often linked to AP prolongation.

-

Delayed Afterdepolarizations (DADs): Occur after the AP has fully repolarized and are typically caused by intracellular Ca2+ overload.[1]

-

-

Abnormal Impulse Conduction: This involves the slowing or blocking of the electrical impulse, which can lead to re-entrant circuits—the basis for many clinically significant arrhythmias like atrial fibrillation and ventricular tachycardia.[3]

Ion Channelopathies: The Genetic Blueprint of Arrhythmias

Inherited mutations in genes encoding cardiac ion channels or their associated proteins give rise to "channelopathies," which are a primary cause of arrhythmias in structurally normal hearts.[4][5] These genetic defects lead to gain-of-function or loss-of-function changes in ionic currents, altering cellular excitability.

| Syndrome | Gene(s) | Ion Channel/Protein | Effect on Current | Cellular Consequence |

| Long QT Syndrome (LQTS) | KCNQ1, KCNH2 | Kv7.1 (IKs), Kv11.1 (IKr) | Loss-of-function (Reduced repolarizing K+ current) | Prolonged action potential duration, propensity for EADs.[1][6] |

| SCN5A | Nav1.5 (INa) | Gain-of-function (Increased late Na+ current) | Prolonged action potential duration.[4][7] | |

| Short QT Syndrome (SQTS) | KCNQ1, KCNH2 | Kv7.1 (IKs), Kv11.1 (IKr) | Gain-of-function (Increased repolarizing K+ current) | Shortened action potential duration, increased vulnerability to re-entry.[4] |

| Brugada Syndrome (BrS) | SCN5A | Nav1.5 (INa) | Loss-of-function (Reduced peak Na+ current) | Accentuated AP notch in epicardium, creating a substrate for re-entry.[7] |

| Catecholaminergic Polymorphic VT (CPVT) | RYR2, CASQ2 | Ryanodine (B192298) Receptor 2, Calsequestrin 2 | Dysfunctional Ca2+ release from SR | Increased diastolic Ca2+ leak, leading to DADs.[1][6] |

Dysregulation of Intracellular Calcium (Ca2+) Homeostasis

Abnormalities in the way cardiomyocytes handle Ca2+ are a central mechanism in both inherited and acquired arrhythmias.[8][9] The process of excitation-contraction coupling relies on Ca2+-induced Ca2+ release, where a small influx of Ca2+ through L-type channels triggers a larger release from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2).[10]

Dysfunction in key Ca2+-handling proteins can lead to spontaneous Ca2+ release from the SR during diastole.[11][12] This diastolic Ca2+ leak can activate the sodium-calcium exchanger (NCX), generating a net inward current that causes a DAD. If a DAD reaches the threshold voltage, it can trigger a premature action potential, initiating an arrhythmia.[1]

| Condition | Key Protein(s) Affected | Observed Cellular Change | Arrhythmogenic Consequence |

| Heart Failure (CHF) | RyR2, SERCA2a, Phospholamban (PLN) | Increased diastolic [Ca2+]i, increased SR Ca2+ load, reduced SR Ca2+ content.[13] | Spontaneous diastolic Ca2+ release, DADs, and triggered activity.[13] |

| Paroxysmal Atrial Fibrillation (pAF) | RyR2, Phospholamban (PLN) | Increased diastolic SR Ca2+ leak.[11][12] | Increased incidence of DADs and triggered activity.[11][12][14] |

| CPVT | RyR2 | Heightened sensitivity to luminal Ca2+, leading to spontaneous Ca2+ waves.[10] | Adrenergic-stress-induced DADs and ventricular tachycardia.[6] |

Aberrant Signaling Pathways in Arrhythmogenesis

Cellular signaling cascades, particularly those involving protein kinases, modulate the function of ion channels and Ca2+-handling proteins. Dysregulation of these pathways can be profoundly pro-arrhythmic.

The β-adrenergic signaling pathway is a critical regulator of cardiac function. Upon stimulation, it activates Protein Kinase A (PKA), which phosphorylates multiple targets, including L-type Ca2+ channels, phospholamban, and RyR2.[15][16] While essential for the "fight-or-flight" response, chronic activation or dysregulation of this pathway, as seen in heart failure, can lead to Ca2+ overload and arrhythmogenic DADs.[10] Similarly, Ca2+/calmodulin-dependent protein kinase II (CaMKII) is another crucial regulator that can become hyperactive in disease states, leading to enhanced SR Ca2+ leak.[13]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cardiac arrhythmogenesis: roles of ion channels and their functional modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Cardiac sodium channel, its mutations and their spectrum of arrhythmia phenotypes [pepsic.bvsalud.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Calcium Handling Defects and Cardiac Arrhythmia Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cellular and Molecular Mechanisms of Atrial Arrhythmogenesis in Patients with Paroxysmal Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Calcium Handling Defects and Cardiac Arrhythmia Syndromes [frontiersin.org]

- 16. Signal Transduction Pathways of the Heart | Thoracic Key [thoracickey.com]

Methodological & Application

Application Note and Protocol for the Isolation of Antiarrhythmic Peptides from Cattle Atrium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the discovery and development of novel therapeutic agents. The heart itself is a source of various bioactive peptides that regulate cardiovascular function. Among these, antiarrhythmic peptides (AAPs) represent a promising class of molecules with the potential for high specificity and efficacy. This document provides a detailed protocol for the isolation of antiarrhythmic peptides from bovine atrial tissue, a known source of such compounds.[1][2] The methodology is based on established protein and peptide purification techniques, including acid extraction, solid-phase extraction, and multi-step high-performance liquid chromatography (HPLC).

Principle

The isolation protocol is designed to efficiently extract and purify peptides from complex tissue homogenates based on their physicochemical properties. The workflow begins with the disruption of the tissue and extraction of peptides into an acidic solution to inhibit proteolytic degradation. Subsequent purification steps utilize solid-phase extraction for initial fractionation, followed by sequential chromatographic techniques to separate the target peptides based on size, charge, and hydrophobicity. Each step is monitored by assessing the biological activity of the fractions to guide the purification process.

Materials and Reagents

-

Bovine atria

-

Liquid nitrogen

-

Acetic acid

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Hydrochloric acid (HCl)

-

Methanol (B129727), HPLC grade

-

Ethanol

-

Diethyl ether

-

Sep-Pak C18 cartridges

-

Gel filtration chromatography column (e.g., Sephadex G-50)

-

Reversed-phase HPLC (RP-HPLC) columns (e.g., C18, C8)

-

Ion-exchange HPLC column (e.g., strong cation exchange)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Lyophilizer (freeze-dryer)

-

Spectrophotometer (UV detector at 210-280 nm)

-

Assay system for antiarrhythmic activity (e.g., in vitro cellular electrophysiology, ex vivo isolated heart models)

Experimental Protocols

Tissue Preparation and Homogenization

-

Obtain fresh bovine atria from a local abattoir and transport them to the laboratory on ice.

-

Dissect the atrial tissue, removing excess fat and connective tissue.

-

Wash the tissue thoroughly with cold phosphate-buffered saline (PBS) to remove blood.

-

Flash-freeze the cleaned tissue in liquid nitrogen and store it at -80°C until use.

-

Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Homogenize the powdered tissue in 5 volumes (w/v) of extraction buffer (1 M acetic acid, 20 mM HCl) using a high-speed homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the peptide extract.

Solid-Phase Extraction (SPE)

-

Activate a Sep-Pak C18 cartridge by washing with 10 mL of methanol followed by 10 mL of 0.1% TFA in water.

-

Load the supernatant from the homogenization step onto the equilibrated cartridge.

-

Wash the cartridge with 20 mL of 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elute the bound peptides with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA. A common elution solution is acetic acid-acetonitrile (4:96).[3]

-

Collect the fractions and test each for antiarrhythmic activity.

-

Pool the active fractions and lyophilize them.

Gel Filtration Chromatography

-

Reconstitute the lyophilized active fraction from SPE in a minimal volume of gel filtration running buffer (e.g., 0.1 M acetic acid).

-

Apply the sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.

-

Elute the peptides with the running buffer at a constant flow rate.

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Collect fractions and test for antiarrhythmic activity.

-

Pool the active fractions and lyophilize.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Reconstitute the lyophilized active fraction from gel filtration in 0.1% TFA in water.

-

Inject the sample onto a semi-preparative RP-HPLC C18 column.

-

Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient is 0-60% acetonitrile over 60 minutes.[4]

-

Monitor the peptide elution at 214 nm and 280 nm.

-

Collect the peaks as individual fractions.

-

Test each fraction for antiarrhythmic activity.

-

Pool the active fractions. For higher purity, a second RP-HPLC step using a different stationary phase (e.g., C8) or a shallower gradient may be necessary.[5]

Ion-Exchange Chromatography (Optional)

-

For further purification, the active fraction from RP-HPLC can be subjected to ion-exchange chromatography.

-

Dilute the sample in the ion-exchange starting buffer.

-

Inject the sample onto an appropriate ion-exchange column (e.g., strong cation exchange if the peptide is basic).

-

Elute with an increasing salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions, desalt them using a C18 cartridge, and test for activity.

Data Presentation

The following table summarizes the expected data from a typical purification of an antiarrhythmic peptide from 100g of bovine atrial tissue. The values are illustrative and will vary depending on the specific peptide and experimental conditions.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 2000 | 2000 | 1 | 100 | 1 |

| SPE (Active Pool) | 200 | 1600 | 8 | 80 | 8 |

| Gel Filtration (Active Pool) | 40 | 1200 | 30 | 60 | 30 |

| RP-HPLC (Active Peak) | 2 | 800 | 400 | 40 | 400 |

| Ion-Exchange (Active Peak) | 0.5 | 600 | 1200 | 30 | 1200 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of antiarrhythmic peptides.

Potential Signaling Pathway of a Cardiac Peptide

This diagram illustrates a generalized signaling pathway for a cardiac peptide, such as Atrial Natriuretic Peptide (ANP), which involves the activation of guanylate cyclase and the production of cGMP. While the exact pathway for a novel antiarrhythmic peptide from bovine atria needs to be elucidated, many cardiac peptides share similar signaling mechanisms.

Caption: Generalized signaling pathway for a cardiac peptide via cGMP.

Conclusion

This protocol provides a comprehensive framework for the isolation of antiarrhythmic peptides from bovine atrial tissue. The success of the purification depends on careful execution of each step and consistent monitoring of biological activity. The purified peptides can then be subjected to further characterization, including amino acid sequencing and mass spectrometry, to determine their structure and potential as novel therapeutic agents for cardiac arrhythmias.

References

- 1. Studies on heart. II. Further effects of bovine ventricle protein (BVP) and antiarrhythmic peptide (AAP) on myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel peptides related to the antiarrhythmic peptide AAP10 which reduce the dispersion of epicardial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of human alpha atrial natriuretic peptide and its physiological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Cardiac Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of cardiac peptides, which are crucial regulators of cardiovascular homeostasis and key biomarkers for various cardiac diseases.[1][2] The ability to isolate these peptides from complex biological matrices is essential for accurate quantification, structural elucidation, and functional studies, thereby facilitating drug discovery and development. Reversed-phase HPLC (RP-HPLC) is the most widely employed method for peptide separation due to its high resolution, speed, and the compatibility of its volatile mobile phases with subsequent analytical techniques like mass spectrometry.[3][4][5][6]

This document provides detailed application notes and standardized protocols for the purification of two significant families of cardiac peptides: Angiotensins and Endothelins. These protocols are designed to be adaptable for various research applications, from basic science to clinical proteomics.

I. Experimental Protocols

A. Protocol 1: Purification of Angiotensin Peptides from Cardiac Tissue

This protocol outlines the purification of Angiotensin I (Ang I), Angiotensin II (Ang II), and Angiotensin III (Ang III) from myocardial tissue extracts using RP-HPLC.

1. Sample Preparation: Extraction of Peptides from Myocardial Tissue

-

Objective: To extract and partially purify angiotensin peptides from cardiac tissue while removing larger interfering proteins.

-

Materials:

-

Myocardial tissue

-

Homogenization buffer (e.g., acid-ethanol: 0.1 M HCl, 80% ethanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

-

SPE elution solution (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid)

-

Vacuum concentrator

-

-

Procedure:

-

Homogenize frozen myocardial tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and pass it through a pre-activated SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove hydrophilic impurities.

-

Elute the peptides with the SPE elution solution.

-

Dry the eluted sample in a vacuum concentrator.

-

Reconstitute the dried peptide extract in the initial HPLC mobile phase (e.g., 0.1% TFA in water) for injection.[7]

-

2. HPLC Methodology: Separation of Angiotensin Peptides

-

Objective: To achieve baseline separation of Ang I, Ang II, and Ang III.

-

Instrumentation and Columns:

-

HPLC system with a gradient pump, UV detector, and fraction collector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

-